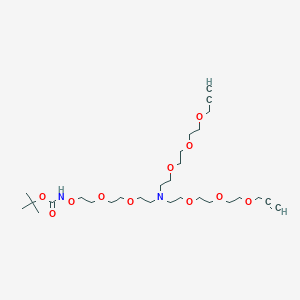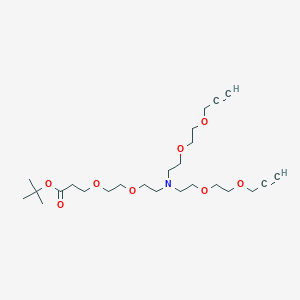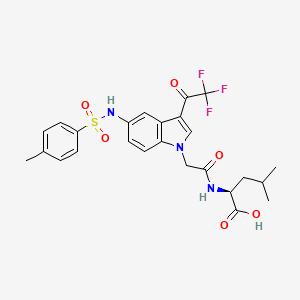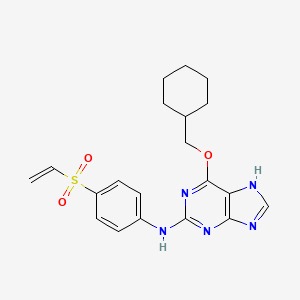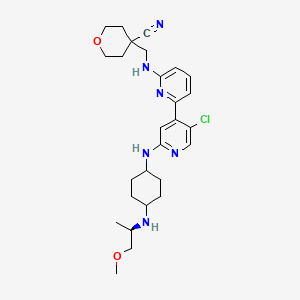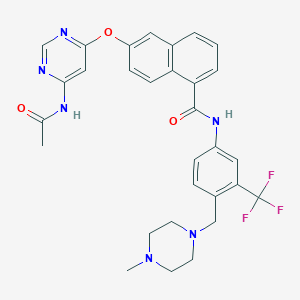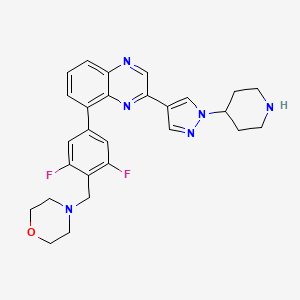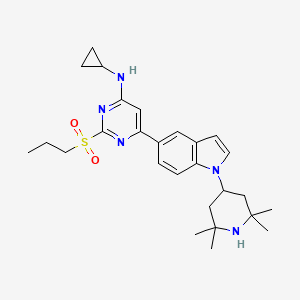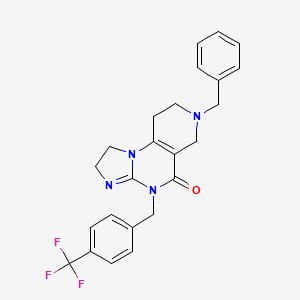
ONC212
概要
説明
ONC212は、強力な抗がん活性を有するフッ素化イミプリドンです。 これは、孤児型Gタンパク質共役受容体腫瘍抑制遺伝子GPR132とミトコンドリアプロテアーゼClpPのナノモルアゴニストです 。 This compoundは、膵臓がんや血液がんなどの様々な悪性腫瘍に対して前臨床的有効性を示しています .
科学的研究の応用
ONC212 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the effects of fluorination on imipridone derivatives.
Biology: It is used to investigate the role of G protein-coupled receptors and mitochondrial proteases in cellular processes.
Medicine: This compound has shown promise as an anticancer agent, particularly in the treatment of pancreatic cancer and hematologic cancers
作用機序
ONC212は、ミトコンドリアプロテアーゼClpPと孤児型Gタンパク質共役受容体腫瘍抑制遺伝子GPR132を標的とすることでその効果を発揮します 。 これは、統合ストレス応答を活性化し、Rasシグナル伝達を阻害し、腫瘍細胞を選択的に殺傷します 。 この化合物は、ミトコンドリアの機能不全と代謝の再配線を誘導し、がん細胞のアポトーシスにつながります .
類似の化合物との比較
類似の化合物
ONC201: 低マイクロモル範囲で抗がん活性を示す、最初のイミプリドン.
ONC206: 同様の抗がん特性を持つ別のフッ素化イミプリドン.
This compoundの独自性
This compoundは、ONC201やONC206と比較して、ナノモル範囲でより高い効力を有しているため、ユニークです 。 また、迅速な活性化速度論と、様々ながん細胞株にわたる幅広いスペクトル効果を示します .
生化学分析
Biochemical Properties
ONC212 plays a crucial role in biochemical reactions by interacting with several key biomolecules. It is known to activate GPCR GPR132 and Gαq signaling pathways, which function as tumor suppressors . Additionally, this compound binds to the mitochondrial protease ClpP, leading to mitochondrial dysfunction and metabolic rewiring in cancer cells . This interaction induces apoptosis in various cancer cell lines, including HPAF-II and AsPC1, and inhibits colony formation in HPAF-II cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by impairing oxidative phosphorylation (OXPHOS) and decreasing mitochondrial-derived ATP production . In OXPHOS-dependent cells, this compound triggers apoptosis, while cells relying on glycolysis undergo growth arrest and upregulate glucose catabolism to prevent ERK1/2 inhibition and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to the mitochondrial protease ClpP, disrupting the ClpXP complex and leading to the downregulation of the regulatory subunit ClpX . This disruption impairs OXPHOS by suppressing critical respiratory chain complex components, resulting in decreased mitochondrial-derived ATP production . Additionally, this compound activates the integrated stress response and upregulates TRAIL/DR5, promoting extrinsic apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to induce mitochondrial dysfunction and metabolic rewiring in pancreatic cancer cells, leading to apoptosis and growth arrest . The compound’s stability and degradation over time have been studied, revealing that it maintains its cytotoxic effects in vitro and in vivo . Long-term effects on cellular function include sustained inhibition of OXPHOS and increased reliance on glycolysis for ATP production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated potent antitumor activity at nanomolar concentrations . For instance, this compound was delivered by oral gavage at a dosage of 50 mg/kg in a solution of 70% PBS, 10% DMSO, and 20% Kolliphor EL, three times per week . Higher doses of this compound have been associated with increased cytotoxicity and apoptosis in cancer cells, while lower doses result in growth arrest and metabolic rewiring .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting oxidative metabolism in cancer cells. It impairs OXPHOS by suppressing critical components of the respiratory chain, leading to decreased mitochondrial-derived ATP production . Additionally, this compound induces metabolic rewiring, causing cancer cells to upregulate glucose catabolism and rely on glycolysis for ATP production . This metabolic shift is crucial for the compound’s anticancer activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to target and accumulate in mitochondria is essential for its cytotoxic effects, as it disrupts mitochondrial function and induces apoptosis in cancer cells .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound primarily localizes to the mitochondria, where it binds to the mitochondrial protease ClpP and disrupts the ClpXP complex . This localization is crucial for the compound’s ability to impair OXPHOS and induce apoptosis in cancer cells . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its anticancer activity .
準備方法
合成経路および反応条件
ONC212は、ONC201のフッ素化類似体として合成されます。 反応条件には通常、フッ素化プロセスを促進するために有機溶媒と触媒を使用することが含まれます .
工業的生産方法
This compoundの工業的生産には、実験室環境で使用される合成経路のスケールアップが含まれます。これには、最終生成物の高収率と高純度を確保するための反応条件の最適化が含まれます。 このプロセスには、目的の品質を達成するために、再結晶やクロマトグラフィーなどの複数の精製工程が含まれる場合があります .
化学反応の分析
反応の種類
ONC212は、次のような様々な化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体の生成につながります。
還元: 還元反応はイミプリドンコアを修飾し、その生物学的活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素や臭素などのハロゲン化剤などがあります。 反応条件は通常、目的の結果を確保するために、制御された温度とpHレベルを必要とします .
主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾された様々なthis compound誘導体が含まれます。 これらの誘導体は、異なる生物学的活性を示す可能性があり、その潜在的な治療用途について研究されています .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: this compoundは、イミプリドン誘導体へのフッ素化の影響を研究するためのモデル化合物として使用されます。
生物学: これは、細胞プロセスにおけるGタンパク質共役受容体とミトコンドリアプロテアーゼの役割を調査するために使用されます。
類似化合物との比較
Similar Compounds
ONC201: The first-in-class imipridone with anticancer activity in the low micromolar range.
ONC206: Another fluorinated imipridone with similar anticancer properties.
Uniqueness of ONC212
This compound is unique due to its higher potency in the nanomolar range compared to ONC201 and ONC206 . It also exhibits rapid kinetics of activity and broad-spectrum efficacy across various cancer cell lines .
特性
IUPAC Name |
11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULPGUTXZTYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


